MMP-10 and MMP-13 Inhibitory Activity: 9b (p-Fluorophenyl) vs. 9d (p-Bromophenyl) vs. Reference Inhibitor NNGH
In a direct head-to-head enzymatic assay, both the p-fluorophenyl cyanoacrylohydrazide 9b and the p-bromophenyl analog 9d surpassed the standard hydroxamate MMP inhibitor NNGH in inhibiting MMP-10 and MMP-13. The p-bromophenyl analog 9d demonstrated the most potent inhibition with an IC₅₀ of 0.16 μM against MMP-10/13 in the assay system [1]. While the manuscript states that 9b also surpassed NNGH, the exact IC₅₀ value for 9b was not reported in the publicly available abstract or main text, representing a known data gap that should be verified via the full-text supplementary materials [1].
| Evidence Dimension | MMP-10/13 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 9b: quantitatively surpassed NNGH against both MMP-10 and MMP-13; exact IC₅₀ value not reported in publicly accessible abstract or main text |
| Comparator Or Baseline | 9d (p-bromophenyl analog): IC₅₀ = 0.16 μM against MMP-10/13; NNGH (broad-spectrum MMP inhibitor): IC₅₀ exceeded (weaker than) both 9b and 9d |
| Quantified Difference | 9b and 9d both surpass NNGH; 9d is the more potent of the two halogen-substituted cyanoacrylohydrazides in this study |
| Conditions | In vitro enzymatic inhibition assay against recombinant MMP-10 and MMP-13 catalytic domains, as described in Morcos et al., Bioorganic Chemistry, 2023 |
Why This Matters
For research groups pursuing non-hydroxamate MMP-10/13 inhibitors, 9b provides a validated starting point with confirmed superiority over the industry-standard NNGH, while offering a structurally and electronically distinct alternative to the more potent but heavier and more lipophilic p-bromophenyl analog 9d.
- [1] Morcos CA, et al. Battling colorectal cancer via s-triazine-based MMP-10/13 inhibitors armed with electrophilic warheads for concomitant ferroptosis induction; the first-in-class dual-acting agents. Bioorganic Chemistry. 2023;141:106839. View Source
